![molecular formula C9H11NO B1586049 2,3-Dimethylbenzamide CAS No. 5580-34-7](/img/structure/B1586049.png)
2,3-Dimethylbenzamide
Overview
Description
2,3-Dimethylbenzamide is an aromatic amide with the molecular formula C9H11NO and a molecular weight of 149.1897 . It contains two methyl substituents on the benzene ring.
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . An efficient new process for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has also been reported .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : 2,3-Dimethylbenzamide derivatives have been synthesized through various chemical processes. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin through chlorination, oxidation, and ammonolysis, optimizing reaction conditions for better yield and purity (Zhang Zho, 2014). Similarly, another study reported the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide using thionyl chloride instead of phosgene, achieving good yield (Lin Xue, 2013).
Characterization Techniques : The synthesized compounds are often characterized by various techniques such as infrared spectroscopy and nuclear magnetic resonance, which confirm the structural integrity and purity of these derivatives (Zheng Su, 2003).
Applications in Medicinal Chemistry
Development of Imaging Agents : Derivatives like N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, developed from this compound derivatives, show potential as imaging agents for serotonin transporters (G. G. Shiue, P. Fang, C. Shiue, 2003).
Cancer Research : Compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, derived from this compound, are used in studies for targeting σ2-receptors in proliferating tumor cells, indicating potential applications in cancer imaging and therapy (D. Rowland et al., 2006).
Safety and Hazards
The safety data sheet for N,N-Dimethylbenzamide, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Mode of Action
It is known that benzamides, a class of compounds to which 2,3-dimethylbenzamide belongs, can interact with various biological targets and induce different cellular responses .
Biochemical Pathways
It has been suggested that benzamides can influence various biochemical pathways, depending on their specific structure and the biological context
Pharmacokinetics
As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It has been suggested that benzamides can induce various cellular responses, depending on their specific structure and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound. Specific studies on how these factors influence this compound are currently lacking .
properties
IUPAC Name |
2,3-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYISYTIWLBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384206 | |
Record name | 2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-34-7 | |
Record name | 2,3-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5580-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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